LNP Lipid-8

Beschreibung

BenchChem offers high-quality LNP Lipid-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LNP Lipid-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

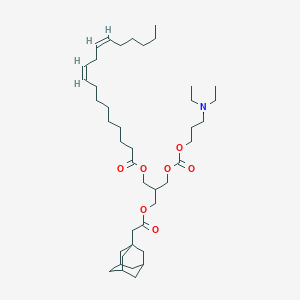

C42H71NO7 |

|---|---|

Molekulargewicht |

702.0 g/mol |

IUPAC-Name |

[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C42H71NO7/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-39(44)48-32-38(34-50-41(46)47-24-21-23-43(5-2)6-3)33-49-40(45)31-42-28-35-25-36(29-42)27-37(26-35)30-42/h10-11,13-14,35-38H,4-9,12,15-34H2,1-3H3/b11-10-,14-13- |

InChI-Schlüssel |

FNGYOMDNOWZUBX-XVTLYKPTSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CC12CC3CC(C1)CC(C3)C2)COC(=O)OCCCN(CC)CC |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CC12CC3CC(C1)CC(C3)C2)COC(=O)OCCCN(CC)CC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

LNP Lipid-8 (11-A-M): A Technical Guide to Structure, Properties, and Application in T-Cell Specific RNA Delivery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid known as LNP Lipid-8, also referred to by its research designation, 11-A-M. This document details its chemical structure, physicochemical properties, and its application in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of siRNA and sgRNA to T cells. The information herein is compiled from scientific literature and technical data sheets to support research and development in the field of non-viral gene delivery.

Chemical Structure and Properties

LNP Lipid-8 (11-A-M) is a novel, ionizable single-tail multi-head lipid designed for selective delivery of RNA payloads to T lymphocytes, minimizing off-target effects in hepatocytes.[1] Its unique structure is a key determinant of its biological activity and delivery characteristics.

Chemical Structure:

While a formal IUPAC name is not publicly available, the chemical structure of LNP Lipid-8 (11-A-M) has been published in the scientific literature.[2]

(A chemical structure diagram would be presented here in a full whitepaper, based on the referenced publication.)

Physicochemical Properties:

The physicochemical properties of LNP Lipid-8 and the lipid nanoparticles formulated with it are critical for its function, influencing encapsulation efficiency, stability, and in vivo performance. The apparent pKa of the formulated LNP is a crucial parameter, as it governs the protonation of the ionizable lipid in the acidic environment of the endosome, facilitating endosomal escape of the RNA payload.[3][4][5][6][7]

| Property | Value | Source |

| CAS Number | 2408140-60-1 | [1] |

| Molecular Formula | C42H71NO7 | [8] |

| Molecular Weight | 702.02 g/mol | [8] |

| Physical Form | Liquid | [8] |

| Solubility | Soluble in DMSO | [1] |

| Apparent pKa (of formulated LNP) | ~6.5 | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and formulation of LNP Lipid-8 for research purposes. While a specific, step-by-step synthesis protocol for LNP Lipid-8 is not publicly available, the following sections provide a generalized protocol for LNP formulation using microfluidics and methods for their characterization, based on established methodologies in the field.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles containing LNP Lipid-8 are typically formulated by the rapid mixing of a lipid solution in ethanol with an aqueous solution of the RNA payload at an acidic pH.[9][10][11][12][13] Microfluidic devices are commonly used to ensure controlled and reproducible mixing, leading to the formation of small, monodisperse LNPs.[9][10][11][12][13]

Materials:

-

LNP Lipid-8 (11-A-M)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)

-

siRNA or sgRNA

-

Ethanol, 200 proof

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve LNP Lipid-8, DSPC, cholesterol, and C14-PEG2000 in ethanol to achieve a molar ratio of 50:10:38.5:1.5.[2] The final total lipid concentration will depend on the specific microfluidic system and desired LNP concentration.

-

-

Preparation of RNA Solution:

-

Dissolve the siRNA or sgRNA in citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid solution in ethanol into one syringe and the RNA solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic).

-

-

Dialysis and Concentration:

-

The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

-

The LNPs can be concentrated using centrifugal filter units if required.

-

LNP Characterization

1. Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS and measure the hydrodynamic diameter and PDI using a DLS instrument. Formulations with a PDI < 0.2 are generally considered monodisperse.[14][15]

2. Encapsulation Efficiency:

-

Method: RiboGreen Assay.[15]

-

Procedure: The encapsulation efficiency is determined by measuring the fluorescence of the RiboGreen reagent in the presence and absence of a detergent (e.g., Triton X-100), which lyses the LNPs. The difference in fluorescence corresponds to the amount of encapsulated RNA.[15]

| LNP Characteristic | Typical Value | Source |

| Hydrodynamic Diameter | ~90 nm | [2] |

| Polydispersity Index (PDI) | < 0.2 | [2] |

| siRNA/sgRNA Encapsulation Efficiency | ~75% | [1] |

Mechanism of Action and In Vivo Performance

LNP Lipid-8 has been shown to selectively deliver siRNA and sgRNA to T cells, particularly CD8+ T cells, in vivo.[1] This selectivity is achieved without the use of targeting ligands and is proposed to occur through endogenous lipid transport pathways.[1]

Upon intravenous administration, the LNPs circulate in the bloodstream. Cellular uptake is mediated by endocytosis. Inside the endosome, the acidic environment leads to the protonation of the tertiary amine in LNP Lipid-8. This positive charge is thought to facilitate the disruption of the endosomal membrane, allowing the RNA payload to be released into the cytoplasm where it can engage with the cellular machinery to exert its gene silencing or editing effects.[1]

In Vivo Efficacy:

-

Gene Silencing: Intravenous administration of LNP Lipid-8 formulated with GFP-siRNA in a transgenic mouse model resulted in a significant reduction of GFP expression in splenic CD3+ T cells. The silencing efficiency was higher in CD8+ T cells compared to CD4+ T cells.[1] The lowest effective dose for T cell gene silencing was found to be 0.5 mg/kg.[1]

-

Gene Editing: In a Cas9-expressing mouse model, LNP Lipid-8 was used to deliver sgRNA targeting the GFP gene, leading to gene editing in CD8+ T cells with a higher efficiency than in CD4+ T cells.[1]

Visualizations

The following diagrams illustrate the experimental workflow for LNP formulation and the proposed mechanism of cellular uptake and RNA release.

Caption: Workflow for LNP Lipid-8 formulation using microfluidic mixing.

Caption: Proposed mechanism of LNP Lipid-8 uptake and endosomal escape in T cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Constrained nanoparticles deliver siRNA and sgRNA to T cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Calculating Apparent p Ka Values of Ionizable Lipids in Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. biorxiv.org [biorxiv.org]

- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 11. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]

- 12. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to LNP Lipid-8: Mechanism of Action in T Cell Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acid payloads to T lymphocytes is a cornerstone of next-generation immunotherapies, including CAR-T cell generation and targeted gene silencing. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for this purpose. This technical guide provides an in-depth analysis of the core mechanism of action of LNP Lipid-8, a novel ionizable lipid, in facilitating the uptake of nucleic acids by T cells. LNP Lipid-8, also known as 11-A-M, is distinguished by its unique structure and its ability to selectively target T cells without the need for active targeting ligands.

LNP Lipid-8: Structure and Formulation

LNP Lipid-8 is an ionizable single-tail, multi-head lipid. Its distinctive chemical structure features a diethylamino head, an adamantane tail, and a linoleic acid tail. The presence of the conformationally constrained adamantane group is hypothesized to be a key factor in its unique biodistribution and T cell tropism.[1][2]

For in vivo applications, LNP Lipid-8 is typically formulated with a specific set of helper lipids to form what are referred to as constrained lipid nanoparticles (cLNPs). The standard formulation consists of:

-

Ionizable Lipid: LNP Lipid-8 (11-A-M)

-

Cholesterol: Provides stability to the nanoparticle structure.

-

Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) acts as a structural "helper" lipid.

-

PEG-Lipid: C14-PEG2000 is included to reduce aggregation and prolong circulation.[1]

The precise molar ratios of these components are critical for the efficacy of the final LNP formulation and are often optimized through screening.[2]

Core Mechanism of Action in T Cell Uptake

The mechanism of action for LNP Lipid-8-mediated delivery to T cells can be broken down into a series of steps, from systemic circulation to intracellular payload release.

Systemic Trafficking and T Cell Interaction

Unlike many LNP formulations that are rapidly cleared by the liver, LNPs formulated with Lipid-8 exhibit a reduced hepatic uptake and show a preference for T cells, particularly CD8+ T cells.[1][3] This selectivity is achieved without the use of targeting ligands such as antibodies. The proposed mechanism for this T cell tropism is the exploitation of endogenous lipid transport pathways .[1][3] While the exact pathways have not been fully elucidated, it is hypothesized that the unique physicochemical properties conferred by the adamantane-containing lipid lead to interactions with proteins and receptors involved in natural lipid trafficking to T cells.[1]

Cellular Uptake via Endocytosis

LNP Lipid-8 particles enter T cells through the process of endocytosis .[3] This is a common mechanism for the cellular uptake of nanoparticles, where the cell membrane engulfs the LNP to form an intracellular vesicle called an endosome.

Endosomal Escape and Payload Release

Once inside the endosome, the ionizable nature of LNP Lipid-8 becomes critical. The endosomal compartment progressively acidifies, dropping from a neutral pH to approximately 5.5-6.5. At this lower pH, the amine head group of LNP Lipid-8 becomes protonated (positively charged).[4] This charge reversal is believed to induce a structural change in the LNP and facilitate the disruption of the endosomal membrane. The positively charged LNP Lipid-8 interacts with negatively charged lipids in the endosomal membrane, leading to the release of the encapsulated nucleic acid payload (e.g., siRNA, sgRNA) into the cytoplasm of the T cell, where it can engage with the cellular machinery to exert its biological effect.[4]

A visual representation of this proposed mechanism is provided in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving LNP Lipid-8 (11-A-M) for T cell delivery.

Table 1: In Vivo Gene Silencing Efficiency

| Target Cell Population | In Vivo Dose (siRNA) | % Gene Silencing (GFP) | Animal Model | Reference |

| Splenic CD3+ T cells | 1.5 mg/kg | Significant reduction in GFP | GFP Transgenic C57BL/6 | [3] |

| Splenic CD8+ T cells | 1.5 mg/kg | Higher than CD4+ T cells | GFP Transgenic C57BL/6 | [3] |

| T cells | 0.5 mg/kg | Effective delivery | Mouse | [1] |

Table 2: LNP Formulation and Physicochemical Properties

| Parameter | Value | Method | Reference |

| LNP Composition | 11-A-M, Cholesterol, DSPC, C14-PEG2000 | Microfluidic Mixing | [1] |

| siRNA Encapsulation | ~75% | In vitro assay | [3] |

| Structure | Spherical | Transmission Electron Microscopy | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of the key experimental protocols.

LNP Formulation Protocol (Microfluidic Mixing)

-

Lipid Stock Preparation: Prepare stock solutions of LNP Lipid-8 (11-A-M), cholesterol, DSPC, and C14-PEG2000 in ethanol.

-

Organic Phase: Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.

-

Aqueous Phase: Dilute the nucleic acid payload (siRNA or sgRNA) in an acidic buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: Use a microfluidic mixing device to combine the organic and aqueous phases at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.

The workflow for this process is illustrated in the diagram below.

References

- 1. Constrained nanoparticles deliver siRNA and sgRNA to T cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanoparticles containing constrained phospholipids deliver mRNA to liver immune cells in vivo without targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 4. pubs.acs.org [pubs.acs.org]

LNP Lipid-8 for siRNA Delivery: A Technical Overview and Guide to Physicochemical Characterization

Disclaimer: "LNP Lipid-8," also identified as 11-A-M (CAS: 2408140-60-1), is a specialized ionizable lipid. Detailed proprietary information regarding its specific lipid nanoparticle (LNP) formulations, including precise lipid molar ratios and comprehensive physicochemical characterization data (such as pKa, particle size, and zeta potential of formulated LNPs), is not extensively available in the public domain. This guide provides a summary of the publicly accessible information on LNP Lipid-8 and, to fulfill the core requirements of a detailed technical whitepaper, presents a comprehensive guide on the formulation and characterization of a well-documented LNP system based on the clinically validated ionizable lipid, DLin-MC3-DMA, as a representative example.

Introduction to LNP Lipid-8 (11-A-M)

LNP Lipid-8 is an ionizable, single-tail, multi-head lipid designed for the delivery of siRNA and sgRNA.[1] Its distinguishing feature is its preferential delivery to T cells, particularly CD8+ T cells, without the need for active targeting ligands.[1] This characteristic makes it a promising candidate for applications in immunotherapy and for the treatment of T-cell-mediated autoimmune diseases.[1] Unlike many conventional ionizable lipids that primarily target the liver, LNP Lipid-8 demonstrates reduced liver accumulation, potentially leading to an improved safety profile for non-liver-targeted therapies.[1]

Chemical Properties of LNP Lipid-8

The fundamental chemical properties of LNP Lipid-8 are summarized in the table below.

| Property | Value |

| CAS Number | 2408140-60-1 |

| Molecular Formula | C42H71NO7 |

| Molecular Weight | 702.02 g/mol |

Performance Characteristics

While a complete physicochemical profile is not publicly available, some performance characteristics have been reported:

| Parameter | Reported Value/Characteristic |

| Encapsulation Efficiency | Can encapsulate approximately 75% of siRNA/sgRNA in vitro.[1] |

| In Vivo Efficacy | A 1.5 mg/kg intravenous dose of LNP Lipid-8 formulated with GFP-siRNA resulted in significant GFP expression reduction in splenic CD3+ T cells in a mouse model. The lowest effective dose was reported to be 0.5 mg/kg.[1] |

| Cellular Uptake | Enters cells and releases its RNA payload via endocytosis, leveraging endogenous lipid transport pathways for T-cell targeting.[1] |

Proposed Mechanism of T-Cell Delivery

The proposed workflow for LNP Lipid-8 mediated siRNA delivery to T cells is depicted below. This process highlights its ability to engage with endogenous lipid transport pathways for selective cell targeting.

A Representative Guide: Formulation and Characterization of DLin-MC3-DMA LNPs for siRNA Delivery

To provide a practical and in-depth technical guide, this section details the properties and experimental protocols for LNPs formulated with DLin-MC3-DMA, the ionizable lipid component of the FDA-approved siRNA therapeutic, Onpattro® (patisiran). This serves as a gold standard for the type of data and methodologies required for the comprehensive characterization of any LNP system.

Physicochemical Properties of a Typical DLin-MC3-DMA LNP Formulation

The following table summarizes the typical physicochemical properties of siRNA-LNPs formulated with DLin-MC3-DMA.

| Parameter | Typical Value | Method of Analysis |

| pKa | ~6.4 | 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay |

| Mean Particle Size (Z-average) | 70 - 90 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS) |

| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Experimental Protocols

This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing device, a standard method for producing particles with controlled size and high encapsulation efficiency.

Methodology:

-

Preparation of Lipid Stock: Dissolve DLin-MC3-DMA, distearoylphosphatidylcholine (DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) in absolute ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5).

-

Preparation of siRNA Solution: Dissolve the siRNA in a low pH buffer, such as 50 mM sodium acetate, pH 4.0.

-

Microfluidic Mixing: Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip. Pump the solutions through the chip at a specific total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of LNPs and the encapsulation of siRNA.

-

Purification: The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles. To remove the ethanol and unencapsulated siRNA, the LNP solution is dialyzed against PBS overnight using a dialysis cassette (e.g., 10 kDa MWCO).

-

Concentration and Sterilization: The dialyzed LNPs can be concentrated using centrifugal filter units. The final product is sterilized by passing it through a 0.22 µm syringe filter.

A. Particle Size and Polydispersity Index (PDI) Measurement:

-

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. These fluctuations are correlated to the particle size. PDI is a measure of the heterogeneity of sizes in the sample.

-

Protocol:

-

Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

-

Equilibrate the sample to 25°C in the DLS instrument.

-

Measure the intensity-weighted size distribution and the PDI. A Z-average diameter between 70-90 nm and a PDI below 0.1 are typically desired for systemic siRNA delivery.

-

B. Zeta Potential Measurement:

-

Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is an indicator of the surface charge of the LNPs.

-

Protocol:

-

Dilute the LNP sample in an appropriate low ionic strength buffer (e.g., 10 mM NaCl).

-

Load the sample into a specialized zeta potential cell.

-

Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential. For ionizable LNPs, measurements should be performed at physiological pH (7.4) to confirm a near-neutral surface charge.

-

C. siRNA Encapsulation Efficiency Determination:

-

Principle: A fluorescent dye, such as RiboGreen®, selectively binds to nucleic acids and exhibits a significant increase in fluorescence. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated siRNA can be quantified.

-

Protocol:

-

Prepare a standard curve of the siRNA of interest using known concentrations.

-

In a 96-well plate, prepare two sets of LNP samples.

-

To the first set, add the RiboGreen® reagent. This measures the fluorescence of accessible, unencapsulated siRNA.

-

To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs, then add the RiboGreen® reagent. This measures the total siRNA (encapsulated + unencapsulated).

-

Measure the fluorescence of all samples using a plate reader.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total siRNA fluorescence - Unencapsulated siRNA fluorescence) / Total siRNA fluorescence * 100

-

Conclusion

LNP Lipid-8 (11-A-M) represents an advancement in siRNA delivery technology, offering a promising avenue for targeting T cells without the complexities of ligand conjugation. While detailed public data on its formulation and characterization are limited, the principles and rigorous methodologies outlined for the well-established DLin-MC3-DMA system provide a robust framework for the evaluation of any novel LNP-based siRNA delivery platform. As research progresses, a more complete public profile of LNP Lipid-8's physicochemical properties will be essential for its broader application and potential clinical translation.

References

The Pivotal Role of Ionizable Lipids in LNP-Based Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of lipid nanoparticle (LNP) technology has revolutionized the landscape of immunotherapy, providing a versatile and potent platform for the delivery of nucleic acid-based therapeutics. At the heart of this technology lies the ionizable lipid, a critical component that governs the efficacy and safety of the LNP formulation. This technical guide delves into the discovery, development, and mechanistic function of a representative ionizable lipid, herein referred to as "LNP Lipid-X," as a proxy for a specific, proprietary lipid, to illuminate the core principles and experimental methodologies that underpin this transformative approach to cancer treatment. While the term "Lipid-8" was specifically queried, publicly available scientific literature does not contain specific details for a lipid under this designation. Therefore, this guide will focus on the well-established principles and data from exemplary ionizable lipids that have been instrumental in the field.

Recent advancements in LNP-based therapies have made it possible to deliver a variety of payloads, including small molecules and mRNAs, to trigger systemic anticancer immunity. This can be achieved through the activation of cytotoxic immune cells, checkpoint blockade, and chimeric antigen receptor (CAR) T-cell therapies.[1][2][3] The versatility of LNPs allows for the encapsulation of diverse payloads, optimizing antitumor immunity through multiple mechanisms of action.[1][3]

Core Component: The Ionizable Lipid

Ionizable lipids are amphiphilic molecules that possess a unique pH-dependent charge. At physiological pH (around 7.4), they are nearly neutral, which minimizes non-specific interactions with cell membranes and blood components, thereby reducing toxicity and prolonging circulation time. However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), these lipids become protonated and acquire a positive charge. This charge switch is crucial for the endosomal escape of the encapsulated payload, a key step for its cytosolic delivery and subsequent therapeutic effect.

The general structure of an ionizable lipid consists of a headgroup containing a protonatable amine, a linker, and two hydrophobic tails. The pKa of the ionizable lipid is a critical parameter, and it is finely tuned to be within the endosomal pH range to ensure efficient endosomal release.

Discovery and Development of LNP Lipid-X

The discovery of novel ionizable lipids typically involves the synthesis and screening of a large library of lipid-like materials. The primary goal is to identify candidates that exhibit high delivery efficiency and a favorable safety profile.

Experimental Protocols

1. Lipid Library Synthesis:

-

Objective: To generate a diverse library of ionizable lipids with varying headgroups, linkers, and tail architectures.

-

Methodology: A common approach is the use of combinatorial chemistry, reacting a variety of amines with different lipid tails through methods like Michael addition. The resulting lipid-like molecules (lipidoids) are then purified and characterized.

2. In Vitro Screening for mRNA Delivery:

-

Objective: To assess the ability of each lipidoid to form LNPs and deliver a reporter mRNA (e.g., encoding luciferase or green fluorescent protein) to a relevant cell line (e.g., HeLa cells, dendritic cells).

-

Methodology:

-

LNP Formulation: The ionizable lipid is mixed with other components such as DSPC, cholesterol, and a PEG-lipid in a specific molar ratio. This lipid mixture is then combined with an aqueous solution of the reporter mRNA at an acidic pH using a microfluidic mixing device to form LNPs.

-

Cell Transfection: The formulated LNPs are incubated with the target cells.

-

Reporter Gene Expression Analysis: The expression of the reporter gene is quantified using a luciferase assay or flow cytometry to determine the transfection efficiency.

-

3. In Vivo Screening in Animal Models:

-

Objective: To evaluate the in vivo delivery efficiency and tolerability of the top-performing LNPs from the in vitro screen.

-

Methodology:

-

Animal Model: Typically, mice are used.

-

Administration: LNPs encapsulating a reporter mRNA (e.g., erythropoietin) are administered intravenously.

-

Analysis: Serum levels of the expressed protein are measured at different time points to assess the in vivo transfection efficiency. Animal weight and other health parameters are monitored to evaluate toxicity.

-

Data Presentation

The screening process generates a large amount of quantitative data, which is best summarized in tables for comparative analysis.

| Lipidoid ID | In Vitro Luciferase Expression (RLU/mg protein) | In Vivo Erythropoietin Expression (ng/mL) |

| Lipid-X-01 | 1.5 x 10^8 | 150 |

| Lipid-X-08 | 8.2 x 10^9 | 1200 |

| Lipid-X-15 | 3.4 x 10^7 | 80 |

Table 1: Representative screening data for the discovery of a lead ionizable lipid (Lipid-X-08).

LNP Lipid-X in Cancer Immunotherapy

Once a lead ionizable lipid like Lipid-X is identified, it is formulated into LNPs to deliver immunomodulatory payloads, such as mRNA encoding for tumor-associated antigens or cytokines.

Experimental Protocols for Immunotherapy Applications

1. LNP-mRNA Vaccine Formulation and Characterization:

-

Objective: To formulate LNPs encapsulating an mRNA vaccine and characterize their physicochemical properties.

-

Methodology:

-

Formulation: Similar to the screening process, using microfluidics to encapsulate the specific mRNA.

-

Characterization: Dynamic light scattering (DLS) to determine particle size and polydispersity index (PDI), and Ribogreen assay to determine mRNA encapsulation efficiency.

-

2. In Vivo Antitumor Efficacy Study:

-

Objective: To evaluate the ability of the LNP-mRNA vaccine to elicit an antitumor immune response in a tumor-bearing mouse model.

-

Methodology:

-

Tumor Model: Syngeneic tumor models (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) are established in mice.

-

Vaccination: Once tumors are established, mice are vaccinated with the LNP-mRNA vaccine, typically via intramuscular or intravenous injection.

-

Monitoring: Tumor growth is measured over time.

-

Immunological Analysis: Splenocytes and tumor-infiltrating lymphocytes are isolated and analyzed by flow cytometry to quantify antigen-specific CD8+ T cell responses.

-

Data Presentation

| Treatment Group | Tumor Volume on Day 15 (mm³) | Antigen-Specific CD8+ T cells in Spleen (%) |

| PBS | 1250 ± 150 | 0.1 ± 0.05 |

| LNP (empty) | 1200 ± 130 | 0.1 ± 0.06 |

| LNP-mRNA (Tumor Antigen) | 250 ± 50 | 2.5 ± 0.5 |

Table 2: Antitumor efficacy of an LNP-mRNA vaccine formulated with a lead ionizable lipid.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the technology.

Signaling Pathway of LNP-mRNA Mediated Immune Activation

References

The Pivotal Role of Multi-Head, Single-Tail Ionizable Lipids in Enhancing LNP Efficacy: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the emerging class of ionizable lipids characterized by a single-tail, multi-head (ST-MH) architecture, with a focus on their role in enhancing the efficacy of lipid nanoparticles (LNPs) for therapeutic delivery. While specific data on a singular entity termed "Lipid-8" remains proprietary, this document synthesizes the current scientific understanding of analogous multi-head and multi-tail lipid structures, offering valuable insights for researchers, scientists, and professionals in drug development.

The core focus of this guide is to elucidate the structure-activity relationship of these novel lipids, detailing how their unique molecular geometry influences LNP formulation, stability, and, most critically, the efficiency of intracellular delivery and endosomal escape. Through a comprehensive review of available data, this paper presents quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying mechanisms.

The Architectural Advantage of Multi-Head, Single-Tail Lipids

Ionizable lipids are a cornerstone of modern LNP formulations, facilitating the encapsulation of nucleic acid payloads and their subsequent release into the cytoplasm. The evolution of ionizable lipid design has led to the exploration of novel architectures beyond the conventional single-head, dual-tail structures. The single-tail, multi-head (or multi-headgroup) design represents a significant innovation aimed at optimizing the balance between RNA complexation and membrane destabilization.

The fundamental hypothesis underpinning the efficacy of ST-MH lipids is their ability to adopt a cone-shaped molecular geometry upon protonation within the acidic environment of the endosome. This conformational change is believed to be more pronounced than in traditional ionizable lipids, leading to greater disruption of the endosomal membrane and more efficient release of the therapeutic cargo into the cytosol. The multiple head groups can also enhance the binding affinity for mRNA.[1]

Quantitative Analysis of LNP Formulations

The following table summarizes key quantitative data from studies on LNPs formulated with ionizable lipids featuring multiple head groups or tails, which serve as a proxy for understanding the potential performance of ST-MH lipids.

| Ionizable Lipid Type | LNP Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Efficacy (relative to control) | Reference |

| Dual Ethanolamine Head Group | 100 - 150 | < 0.2 | > 90% | Superior to traditional formulations | [1][2] |

| Four-Tail Imidazole Head | 100 - 150 | < 0.2 | Not Specified | Highest delivery efficiency in screen | [3] |

| Spermine Head Group | Not Specified | Not Specified | Complete complexation | High transfection in THP-1 cells | [4] |

| Cholesterol-Tailed Lipid | < 100 | < 0.2 | > 90% | >10-fold higher antibody induction vs SM-102 | [5] |

| Branched-Tail Lipids | ~80 | < 0.15 | > 95% | Enhanced stability and fusogenicity | [6] |

Experimental Protocols

Synthesis of Multi-Head Ionizable Lipids

The synthesis of ionizable lipids with multiple head groups often involves a modular approach, allowing for the systematic variation of the head group, linker, and tail components. A generalizable synthetic scheme is outlined below.

Diagram of a generalized synthesis workflow:

Caption: Generalized workflow for the synthesis of a multi-head ionizable lipid.

Methodology:

-

Core Selection: A central scaffold containing multiple reactive amine functionalities (e.g., spermine, piperazine) is selected.[4]

-

Tail Attachment: A lipid tail precursor, often an activated carboxylic acid or an alkyl halide, is reacted with the amine core. The stoichiometry is controlled to ensure the desired number of tails are attached.

-

Reaction Conditions: The coupling reaction is typically carried out in an organic solvent (e.g., dichloromethane, DMF) at room temperature or with gentle heating. Catalysts or activating agents may be required depending on the specific reaction.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired multi-head ionizable lipid.

-

Characterization: The structure of the final product is confirmed using techniques such as NMR spectroscopy and mass spectrometry.

LNP Formulation via Microfluidic Mixing

LNPs are formulated by the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid payload.[7][8]

Diagram of LNP formulation workflow:

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design of Multivalent Ionizable Lipid Delivery Systems for mRNA Delivery to Blood Cells - Factor Bioscience [factor.bio]

- 5. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of In Vivo Biodegradability: A Technical Guide to LNP Lipid-8

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the landscape of drug delivery, particularly for nucleic acid-based therapeutics. A critical determinant of the safety and efficacy of these delivery platforms is the in vivo biodegradability of their constituent components, especially the ionizable lipids that are pivotal for cargo encapsulation and endosomal escape. This technical guide provides an in-depth exploration of the in vivo biodegradability of LNP lipids, with a specific focus on the principles and methodologies applicable to novel ionizable lipids, exemplified by a representative biodegradable lipid, herein referred to as "Analog-Lipid," due to the absence of publicly available data for a specific "LNP Lipid-8."

The Imperative of Biodegradability

The transient nature of LNP-mediated delivery is paramount. Ideally, the lipid components should be rapidly metabolized and cleared from the body after releasing their therapeutic payload.[1] This minimizes the potential for long-term toxicity associated with lipid accumulation in various tissues. The design of biodegradable ionizable lipids, often incorporating cleavable ester linkages, is a key strategy to enhance their safety profile.[2][3]

In Vivo Biodistribution and Clearance: A Symphony of Biological Processes

Upon systemic administration, LNPs are subject to a complex interplay of biological processes that govern their distribution, metabolism, and eventual elimination.

Initial Distribution: Following intravenous injection, LNPs predominantly accumulate in the liver, with uptake mediated by apolipoprotein E (ApoE) binding and subsequent recognition by receptors on hepatocytes.[4] The spleen and other components of the mononuclear phagocyte system (MPS) also play a significant role in LNP clearance from circulation.[4]

Cellular Uptake and Payload Release: LNPs are internalized by cells via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the encapsulated cargo into the cytoplasm.[5]

Metabolism and Elimination: The lipid components of the LNP are then metabolized through cellular enzymatic pathways. Biodegradable ionizable lipids are designed to be hydrolyzed into smaller, non-toxic molecules that can be readily excreted.[4] The primary routes of elimination for these metabolites are through the urine and feces.[4]

Quantitative Analysis of In Vivo Biodegradability

Precise quantification of the lipid components and their metabolites in various biological matrices is essential for a thorough understanding of their in vivo fate. The following tables summarize representative quantitative data for a biodegradable ionizable lipid, "Analog-Lipid," based on preclinical studies in rats.

Table 1: Pharmacokinetics of Analog-Lipid in Rat Plasma Following a Single Intravenous Administration

| Timepoint (hours) | Analog-Lipid Concentration (ng/mL) |

| 0.25 | 1500 |

| 1 | 800 |

| 4 | 200 |

| 8 | 50 |

| 24 | < 10 |

Table 2: Tissue Distribution of Analog-Lipid Derived Radioactivity 24 Hours Post-Administration in Rats

| Tissue | % of Injected Dose |

| Liver | 60 |

| Spleen | 15 |

| Adipose Tissue | 5 |

| Kidneys | 2 |

| Lungs | 1 |

| Heart | < 1 |

| Brain | < 0.1 |

Table 3: Cumulative Excretion of Analog-Lipid Derived Radioactivity in Rats

| Timepoint (hours) | % of Injected Dose in Urine | % of Injected Dose in Feces | Total % Excreted | | :--- | :--- | | 24 | 40 | 15 | 55 | | 48 | 55 | 25 | 80 | | 72 | 60 | 30 | 90 |

Experimental Protocols for Assessing Biodegradability

A robust assessment of in vivo biodegradability relies on well-defined experimental protocols. The following sections detail key methodologies.

Radiolabeling of LNP Lipids

To enable sensitive and quantitative tracking of the lipid components in vivo, radiolabeling is a commonly employed technique.

Protocol: Synthesis of a ¹⁴C-Labeled Analog-Lipid

-

Precursor Synthesis: Synthesize a precursor molecule of the Analog-Lipid containing a suitable position for the introduction of a ¹⁴C label.

-

Radiolabeling Reaction: Introduce the ¹⁴C label via a chemical reaction, such as methylation using [¹⁴C]methyl iodide.

-

Purification: Purify the ¹⁴C-labeled Analog-Lipid using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

-

LNP Formulation: Formulate LNPs using the purified ¹⁴C-labeled Analog-Lipid along with the other lipid components (e.g., DSPC, cholesterol, and a PEG-lipid).

In Vivo Animal Studies

Animal models, typically rodents, are used to study the pharmacokinetics, tissue distribution, and excretion of the LNP lipids.

Protocol: In Vivo Biodistribution and Excretion Study in Rats

-

Animal Model: Utilize male Sprague-Dawley rats (n=3-5 per timepoint).

-

Administration: Administer the ¹⁴C-labeled LNP formulation intravenously via the tail vein at a defined dose.

-

Sample Collection:

-

Blood: Collect blood samples at various time points (e.g., 0.25, 1, 4, 8, 24, 48, and 72 hours) via retro-orbital or tail vein sampling. Process to obtain plasma.

-

Tissues: At the end of the study (e.g., 72 hours), euthanize the animals and collect major organs and tissues (liver, spleen, kidneys, lungs, heart, brain, adipose tissue, etc.).

-

Excreta: House the animals in metabolic cages to allow for the separate collection of urine and feces at defined intervals.

-

-

Sample Analysis:

-

Liquid Scintillation Counting (LSC): Determine the total radioactivity in plasma, homogenized tissues, urine, and feces using LSC.

-

Quantitative Whole-Body Autoradiography (QWBA): For a visual representation of tissue distribution, QWBA can be performed on whole-body sections of the animals at different time points.

-

Analytical Methods for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying the parent lipid and its metabolites in biological samples.

Protocol: LC-MS/MS Analysis of Analog-Lipid and its Metabolites

-

Sample Preparation:

-

Plasma: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

Tissues: Homogenize the tissues in a suitable buffer and perform liquid-liquid or solid-phase extraction to isolate the lipids.

-

-

LC Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid to improve ionization.

-

-

MS/MS Detection:

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Analysis: Perform full scan analysis to identify potential metabolites and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the parent lipid and known metabolites.

-

Visualizing the Biodegradability Pathway

Diagrams are invaluable tools for illustrating complex biological processes and experimental workflows.

Caption: In vivo metabolic pathway of a biodegradable LNP.

Caption: Experimental workflow for in vivo biodegradability assessment.

Caption: Logical flow from LNP administration to excretion.

Conclusion

The in vivo biodegradability of LNP components is a cornerstone of their clinical translatability. A thorough investigation, employing a combination of radiolabeling, animal studies, and advanced analytical techniques, is crucial for characterizing the metabolic fate of novel ionizable lipids. While specific data for "LNP Lipid-8" is not currently in the public domain, the principles and methodologies outlined in this guide, using a representative biodegradable lipid as an analog, provide a robust framework for researchers and drug developers to assess the safety and clearance profiles of next-generation LNP-based therapeutics. This diligent approach will undoubtedly pave the way for the development of safer and more effective medicines.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Modeling on in vivo disposition and cellular transportation of RNA lipid nanoparticles via quantum mechanics/physiologically-based pharmacokinetic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. helixbiotech.com [helixbiotech.com]

- 5. Understanding The In - Vivo Metabolism Process Of Lipid - Nanoparticles (LNP) [sinopeg.com]

Structural activity relationship of LNP Lipid-8 analogs

An In-Depth Technical Guide to the Structural Activity Relationship of LNP Lipid-8 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to LNP Lipid-8

LNP Lipid-8, also known as 11-A-M, is a novel ionizable lipid characterized by a single lipid tail and a multi-head group. This unique structure has shown significant promise in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of siRNA and sgRNA to T cells. Unlike many conventional ionizable lipids that are designed for hepatic delivery, Lipid-8 demonstrates a higher selectivity for T cells, making it a valuable tool for applications in tumor immunotherapy and T cell-mediated autoimmune diseases. LNPs formulated with Lipid-8 have been shown to effectively silence gene expression in T cells, particularly CD8+ T cells, through endogenous lipid transport pathways.

Structural Activity Relationship (SAR) of LNP Lipid-8 Analogs

While specific, comprehensive SAR studies on a library of direct Lipid-8 analogs are not extensively published, we can infer the relationships between the structure of Lipid-8 analogs and their activity based on the broader knowledge of ionizable lipid SAR. The key structural components of Lipid-8 that can be modified to tune its properties include the lipid tail, the linker, and the multi-head group.

Key Structural Modifications and Their Hypothesized Effects:

-

Lipid Tail: The length and saturation of the single lipid tail are critical for the fluidity and stability of the LNP.

-

Tail Length: Variations in the carbon chain length are expected to influence the overall hydrophobicity of the lipid, which in turn affects LNP stability and interaction with cell membranes. A shorter tail may lead to less stable LNPs, while a longer tail could increase stability but potentially hinder endosomal escape.

-

Unsaturation: Introducing double bonds in the lipid tail can increase the fluidity of the LNP membrane, which may enhance fusogenicity and facilitate endosomal escape of the payload.

-

-

Linker Group: The linker connecting the lipid tail to the headgroup can influence the biodegradability and pKa of the ionizable lipid.

-

Biodegradable Linkers: Incorporating biodegradable linkers, such as esters, can reduce the potential for lipid accumulation and associated toxicity with repeated dosing.

-

Linker Type: The chemical nature of the linker can also subtly modulate the pKa of the ionizable headgroup, which is a critical parameter for effective endosomal escape.

-

-

Multi-Head Group: The nature of the multi-head group is a defining feature of Lipid-8 and significantly impacts its pKa, charge density, and interaction with the nucleic acid payload.

-

Amine Substituents: Modifying the amine structures within the headgroup will directly alter the pKa of the lipid. An optimal pKa is crucial for efficient encapsulation of the nucleic acid at low pH and for facilitating endosomal escape in the acidic environment of the endosome.

-

Number of Heads: Varying the number of ionizable heads could influence the charge density of the lipid, affecting both the efficiency of nucleic acid encapsulation and the interaction of the LNP with the endosomal membrane.

-

Summary of Predicted SAR for LNP Lipid-8 Analogs

| Structural Modification | Physicochemical Property Affected | Predicted Impact on In Vitro/In Vivo Activity |

| Lipid Tail | ||

| Increase Tail Length | Increased Hydrophobicity, LNP Stability | May improve LNP stability but could decrease endosomal escape. |

| Decrease Tail Length | Decreased Hydrophobicity, LNP Stability | May lead to less stable LNPs but could enhance membrane fusion. |

| Introduce Unsaturation | Increased Membrane Fluidity | Potentially enhances endosomal escape and transfection efficiency. |

| Linker Group | ||

| Add Ester Linkage | Increased Biodegradability | Reduces potential for in vivo toxicity from lipid accumulation. |

| Modify Linker Chemistry | pKa Modulation | Fine-tunes the pKa for optimal endosomal escape. |

| Multi-Head Group | ||

| Alter Amine Structure | pKa, Charge Density | Directly impacts encapsulation efficiency and endosomal escape. |

| Vary Number of Heads | Charge Density, Encapsulation Efficiency | May improve nucleic acid loading and interaction with endosomes. |

Experimental Protocols

Synthesis of LNP Lipid-8 Analogs

A general synthetic scheme for generating a library of Lipid-8 analogs would involve a modular approach, allowing for the variation of the lipid tail, linker, and headgroup.

Materials:

-

Starting materials for the lipid tail (e.g., fatty acids or alkyl halides of varying lengths and saturation).

-

Linker precursors (e.g., molecules with functional groups for attachment to the head and tail).

-

Multi-head group precursors (e.g., polyamines).

-

Standard organic synthesis reagents and solvents.

General Procedure:

-

Lipid Tail Synthesis: Synthesize a series of lipid tails with varying chain lengths and degrees of unsaturation.

-

Linker-Tail Conjugation: Attach the synthesized lipid tails to a suitable linker molecule.

-

Headgroup-Linker-Tail Conjugation: Couple the multi-head group precursor to the linker-tail construct.

-

Purification and Characterization: Purify the final lipid analogs using column chromatography and characterize their structure and purity using techniques like NMR and mass spectrometry.

LNP Formulation

Materials:

-

LNP Lipid-8 analog (dissolved in ethanol).

-

Helper lipids: DSPC and cholesterol (dissolved in ethanol).

-

PEG-lipid (e.g., DMG-PEG 2000) (dissolved in ethanol).

-

siRNA or sgRNA (dissolved in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

-

Prepare Lipid Mixture: Combine the LNP Lipid-8 analog, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare Nucleic Acid Solution: Dissolve the siRNA or sgRNA in the citrate buffer.

-

Microfluidic Mixing: Load the lipid mixture and the nucleic acid solution into separate syringes and mount them on the microfluidic mixing device. Set the flow rate ratio (aqueous:ethanolic) to 3:1.

-

Formation of LNPs: Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs, encapsulating the nucleic acid.

-

Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

LNP Characterization

a. Particle Size and Polydispersity Index (PDI)

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS and measure the size and PDI using a DLS instrument.

b. Zeta Potential

-

Method: Electrophoretic Light Scattering (ELS).

-

Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the zeta potential using an ELS instrument.

c. Encapsulation Efficiency

-

Method: RiboGreen Assay.

-

Procedure:

-

Measure the total RNA concentration in the LNP formulation after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).

-

Measure the amount of free, unencapsulated RNA in the formulation without detergent.

-

Calculate the encapsulation efficiency using the formula: ((Total RNA - Free RNA) / Total RNA) * 100%.

-

d. pKa Determination

-

Method: TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) Assay.

-

Procedure:

-

Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

-

Add the LNP suspension and TNS dye to each buffer.

-

Measure the fluorescence intensity at each pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

-

In Vitro Evaluation

Cell Line: Jurkat cells (a human T-lymphocyte cell line).

Procedure:

-

Cell Culture: Culture Jurkat cells in appropriate media.

-

Transfection: Treat the cells with LNPs encapsulating a reporter siRNA (e.g., targeting GFP in GFP-expressing Jurkat cells) at various concentrations.

-

Gene Silencing Analysis: After a set incubation period (e.g., 48 hours), measure the expression of the target gene (e.g., GFP fluorescence) using flow cytometry or a plate reader.

-

Cytotoxicity Assay: Assess the viability of the cells treated with the LNPs using an MTT or similar assay.

In Vivo Evaluation

Animal Model: C57BL/6 mice.

Procedure:

-

Administration: Administer the LNP-siRNA formulations to the mice via intravenous injection.

-

Tissue Collection: At a predetermined time point (e.g., 72 hours), euthanize the mice and collect relevant tissues, particularly the spleen to isolate T cells.

-

T Cell Isolation: Isolate T cells from the spleen.

-

Gene Silencing Analysis: Analyze the expression of the target gene in the isolated T cells using qPCR or flow cytometry.

-

Biodistribution: To assess biodistribution, LNPs can be labeled with a fluorescent dye, and the fluorescence in various organs can be measured using an in vivo imaging system.

Mandatory Visualizations

Caption: Workflow for the formulation of LNP Lipid-8 analog nanoparticles.

Caption: Proposed mechanism of endosomal escape for LNP Lipid-8 analogs.

In Silico Modeling of LNP-Lipid-8 and siRNA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of lipid nanoparticle (LNP) systems utilizing the ionizable aminolipid, Lipid-8, for the delivery of small interfering RNA (siRNA). This document outlines the core principles, methodologies, and data relevant to the computational and experimental characterization of Lipid-8-based LNP-siRNA formulations.

Introduction to Lipid-8 and LNP-siRNA Delivery

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA. The efficacy of these delivery systems is critically dependent on the physicochemical properties of their lipid components, particularly the ionizable cationic lipids, which are essential for encapsulating the negatively charged siRNA and facilitating its endosomal escape into the cytoplasm.

Lipid-8 is an ionizable aminolipid that has been investigated for the formulation of LNPs for siRNA delivery.[1][2] It is characterized by its pH-dependent charge, remaining neutral at physiological pH and becoming protonated in the acidic environment of the endosome.[3] This property is crucial for both the stability of the LNP in circulation and the subsequent release of the siRNA payload into the target cell. Some studies have also referred to a variant, LNP Lipid-8 (11-A-M), a single-tail multi-head ionizable lipid, for targeted siRNA delivery to T cells.[4]

In silico modeling, particularly molecular dynamics (MD) simulations, plays a pivotal role in understanding the molecular interactions between Lipid-8, other lipid components, and siRNA. These computational approaches provide insights into the self-assembly of LNPs, the encapsulation of siRNA, and the structural dynamics of the final nanoparticle, guiding the rational design of more effective delivery vehicles.[5]

Quantitative Data Summary

The following tables summarize key quantitative data reported for LNP systems formulated with Lipid-8.

Table 1: In Vitro Characterization of Lipid-8 LNPs

| Parameter | Value | Reference |

| siRNA/sgRNA Encapsulation Efficiency | ~75% | [4] |

Table 2: In Vivo Efficacy of Lipid-8 LNP-siRNA in Mouse Models

| Parameter | Dosage | Outcome | Target Cells | Reference |

| GFP Gene Silencing | 1.5 mg/kg | Significant reduction in GFP expression | Splenic CD3+ T cells | [4] |

| T Cell Gene Silencing (Lowest Effective Dose) | 0.5 mg/kg | T cell gene silencing observed | T cells | [4] |

| Organ Bio-distribution (Luciferase mRNA) | 0.5 mg/kg | Lowest luciferase expression in organs, highest Spleen to Liver signal ratio | Systemic | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of Lipid-8 LNPs. The following are generalized protocols based on standard methodologies for LNP-siRNA formulation and analysis.

LNP-siRNA Formulation via Microfluidic Mixing

This protocol describes the preparation of Lipid-8 LNPs using a microfluidic mixing device.

Materials:

-

Lipid-8

-

Helper lipids (e.g., DSPC, Cholesterol)

-

PEG-lipid (e.g., DMG-PEG 2000)

-

siRNA

-

Ethanol (ACS grade)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device and syringe pumps

Procedure:

-

Preparation of Lipid Stock Solution: Dissolve Lipid-8, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized for the specific microfluidic system.

-

Preparation of siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. Set the syringe pumps to the desired flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

-

Nanoparticle Formation: Pump the two solutions through the microfluidic mixing chamber to induce rapid mixing and LNP self-assembly.

-

Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.

-

Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at 4°C.

Characterization of LNP-siRNA Formulations

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP suspension in PBS. Measure the particle size and PDI using a DLS instrument.[7]

3.2.2. siRNA Encapsulation Efficiency

-

Technique: RiboGreen Assay.

-

Procedure:

-

Prepare two sets of LNP samples. In one set, add Triton X-100 to disrupt the LNPs and release all siRNA (total siRNA). The other set remains untreated (free siRNA).

-

Add RiboGreen reagent to both sets and measure the fluorescence intensity.

-

Calculate the encapsulation efficiency using the formula: EE (%) = ((Total siRNA fluorescence - Free siRNA fluorescence) / Total siRNA fluorescence) * 100.[7]

-

In Silico Modeling Protocol: A General Framework

This section provides a general workflow for performing molecular dynamics (MD) simulations to model the interaction between Lipid-8 and siRNA within an LNP. Specific force field parameters for Lipid-8 would need to be developed or obtained.

System Setup and Coarse-Graining

-

Component Modeling: Obtain or create 3D structures of Lipid-8, other lipid components (DSPC, cholesterol, PEG-lipid), and the siRNA sequence.

-

Coarse-Graining: Due to the large system size and long simulation timescales, a coarse-grained (CG) modeling approach (e.g., using the Martini force field) is often employed. This involves representing groups of atoms as single beads.[5]

LNP Self-Assembly Simulation

-

Initial Configuration: Randomly place the CG models of the lipids and siRNA within a simulation box filled with water.

-

Simulation: Run an MD simulation to observe the self-assembly of the components into an LNP structure. This allows for the study of the encapsulation process and the final morphology of the nanoparticle.[5]

All-Atom Simulation of LNP-siRNA Interaction

For more detailed analysis, a smaller, fully atomistic model of a pre-assembled LNP or a lipid bilayer interacting with siRNA can be simulated.

-

System Preparation: Construct an all-atom model of a lipid bilayer containing Lipid-8 and place the siRNA molecule near the surface.

-

Simulation: Perform an all-atom MD simulation to investigate the specific interactions between the protonated form of Lipid-8 and the phosphate backbone of siRNA at an acidic pH, mimicking the endosomal environment.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual workflows in LNP-siRNA delivery and modeling.

Caption: Cellular delivery pathway of a Lipid-8 LNP-siRNA.

Caption: Experimental workflow for LNP-siRNA development.

Caption: In silico modeling workflow for LNP-siRNA systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lipid 8, 2226547-25-5 | BroadPharm [broadpharm.com]

- 3. Ionizable lipids - Nucleosyn [nucleosyn.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A Combinatorial Library of Lipid Nanoparticles for Cell Type‐Specific mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LNP Formulation for siRNA Encapsulation

Topic: LNP Lipid Formulation Protocol for siRNA Encapsulation Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) are the leading platform for the systemic delivery of small interfering RNA (siRNA) therapeutics.[1] Their design is critical for protecting the fragile siRNA from degradation in the bloodstream, facilitating cellular uptake, and enabling endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[2][3] A standard LNP formulation consists of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][] The ionizable lipid is crucial for encapsulating the negatively charged siRNA and for facilitating endosomal escape.[][5] This document provides a detailed protocol for the formulation of siRNA-loaded LNPs using a microfluidic mixing approach, which is a reproducible and scalable method for producing LNPs with controlled size and high encapsulation efficiency.[2][6] The protocol is based on formulations analogous to those used in clinically successful siRNA therapies.

Data Presentation

Table 1: Representative LNP-siRNA Formulation Compositions

| Component | Molar Ratio (%) | Role in Formulation |

| Ionizable Cationic Lipid | 50 | Encapsulates siRNA at acidic pH and facilitates endosomal escape in the target cell.[2][] |

| Helper Phospholipid (DSPC) | 10 | Provides structural stability to the lipid bilayer.[] |

| Cholesterol | 38.5 | Modulates bilayer fluidity and stability, contributing to the integrity of the LNP during circulation.[] |

| PEGylated Lipid (PEG-DMG) | 1.5 | Forms a hydrophilic corona that prevents aggregation and reduces immune system recognition, prolonging circulation time.[3][] |

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine PEG-DMG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

Table 2: Typical Physicochemical Properties of LNP-siRNA Formulations

| Parameter | Typical Value | Method of Analysis | Significance |

| Mean Particle Diameter (Z-average) | 50 - 100 nm | Dynamic Light Scattering (DLS) | Size influences biodistribution, cellular uptake, and clearance.[7][8] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the particle size distribution. A lower PDI is desirable for reproducibility.[9] |

| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering | A neutral surface charge at physiological pH reduces non-specific interactions and prolongs circulation.[10] |

| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | The percentage of siRNA successfully encapsulated within the LNPs, critical for therapeutic dose delivery.[8][11] |

Experimental Protocols

I. Preparation of Stock Solutions

-

Lipid Stock Solution in Ethanol:

-

Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol.[6]

-

Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with the desired molar ratios (e.g., 50:10:38.5:1.5).

-

The total lipid concentration in the ethanol solution is typically in the range of 8-20 mM.[6][7]

-

-

siRNA Stock Solution in Aqueous Buffer:

-

Dissolve the siRNA cargo in a low pH aqueous buffer, such as 25-50 mM sodium acetate or sodium citrate, pH 4.0.[7][9]

-

The acidic pH ensures that the ionizable lipid will be protonated and positively charged, facilitating its interaction with the negatively charged siRNA backbone during mixing.[9]

-

The concentration of the siRNA solution should be calculated to achieve the desired final lipid-to-siRNA weight ratio (e.g., 10:1).[8][12]

-

II. LNP Formulation using Microfluidic Mixing

Microfluidic mixing is the preferred method for producing homogenous LNPs with high encapsulation efficiency.[2] This technique involves the rapid and controlled mixing of the lipid-ethanol solution with the siRNA-aqueous buffer solution.

-

Device Setup:

-

Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into a separate syringe.[6]

-

-

Mixing Process:

-

Pump the two solutions through the microfluidic chip at a defined total flow rate (e.g., 2 mL/min) and flow rate ratio (FRR).[1]

-

A typical FRR for the aqueous to ethanolic phase is 3:1.[6]

-

The rapid mixing within the microchannels causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the siRNA.[2][6]

-

-

Collection:

-

Collect the resulting LNP suspension from the outlet of the microfluidic chip. The solution will be a mixture of ethanol and aqueous buffer.

-

III. Downstream Processing and Characterization

-

Buffer Exchange and Purification:

-

Dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration for larger volumes.

-

This step neutralizes the surface charge of the LNPs, which is important for in vivo applications.[9]

-

-

Sterilization:

-

Sterilize the final LNP formulation by filtering through a 0.22 µm syringe filter.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).[13]

-

Zeta Potential: Determine the surface charge of the LNPs in the final buffer (e.g., PBS pH 7.4) using electrophoretic light scattering.

-

siRNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay, such as the RiboGreen assay.[11] The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNPs. The difference in fluorescence allows for the calculation of the encapsulated siRNA.[6][11]

-

Mandatory Visualization

Caption: Experimental workflow for LNP-siRNA formulation.

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

References

- 1. researchgate.net [researchgate.net]

- 2. precigenome.com [precigenome.com]

- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device [jove.com]

- 7. liposomes.ca [liposomes.ca]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Microfluidic-Based Synthesis of LNP Lipid-8 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as siRNA, mRNA, and CRISPR gene editing components.[1] The success of LNP formulations hinges on their composition and physicochemical properties, which are critical for stability, encapsulation efficiency, and effective delivery to target cells.[2] Lipid-8 is an ionizable amino lipid that serves as a key component in LNP formulations, facilitating the encapsulation of negatively charged nucleic acids and their subsequent release from endosomes into the cytoplasm.[3]

Microfluidic technology offers a robust, scalable, and highly reproducible method for the synthesis of LNPs.[4][5] This technique relies on the rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.[6] The precise control over mixing parameters afforded by microfluidics allows for the fine-tuning of LNP size, polydispersity, and encapsulation efficiency, which are critical quality attributes for therapeutic applications.[7]

These application notes provide a comprehensive guide to the synthesis and characterization of LNP Lipid-8 nanoparticles using a microfluidic approach. The protocols outlined below are intended to serve as a starting point for the development and optimization of LNP formulations for a variety of research and drug development applications.

Materials and Equipment

Lipids and Reagents:

-

Ionizable Lipid: Lipid-8

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Nucleic Acid Payload (e.g., siRNA, mRNA)

-

Ethanol (200 proof, anhydrous)

-

Citrate Buffer (pH 3.0-6.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Quant-iT RiboGreen RNA Assay Kit (or similar)

Equipment:

-

Microfluidic mixing system (e.g., NanoAssemblr® Benchtop, or a custom setup with a microfluidic chip, syringe pumps, and tubing)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Spectrofluorometer for encapsulation efficiency determination

-

Dialysis cassettes or a tangential flow filtration (TFF) system for purification

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)

Experimental Protocols

Preparation of Lipid and Nucleic Acid Solutions

A. Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of Lipid-8, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol.

-

Combine the individual lipid stock solutions to achieve the desired molar ratio. A common starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[8]

-

Vortex the final lipid mixture thoroughly to ensure homogeneity.

B. Nucleic Acid Solution (in Aqueous Buffer):

-

Dilute the nucleic acid payload (e.g., siRNA) in a low pH aqueous buffer, such as citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged nucleic acid.

-

The final concentration of the nucleic acid will depend on the desired nucleic acid-to-lipid ratio.

Microfluidic Synthesis of LNP Lipid-8 Nanoparticles

The following protocol describes the synthesis of LNP Lipid-8 nanoparticles using a microfluidic system. The key parameters that influence LNP formation are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phases.

-

Set up the microfluidic system according to the manufacturer's instructions.

-

Load the prepared lipid solution (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

-

Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A higher TFR and FRR generally result in smaller particle sizes.[4][5] A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

-

Initiate the flow from both syringes to allow for mixing within the microfluidic chip. The rapid mixing of the two phases induces the nanoprecipitation of the lipids and the self-assembly of the LNPs, encapsulating the nucleic acid payload.

-

Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

Diagram of the Microfluidic Synthesis Workflow:

Caption: Workflow for LNP Lipid-8 nanoparticle synthesis.

Purification of LNP Lipid-8 Nanoparticles

-

To remove the ethanol and unencapsulated nucleic acid, purify the LNP dispersion.

-

Dialyze the LNP dispersion against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours, with at least two changes of buffer.

-

Alternatively, a tangential flow filtration (TFF) system can be used for larger scale preparations.

Characterization of LNP Lipid-8 Nanoparticles

A. Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the purified LNP dispersion in PBS.

-

Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

For optimal in vivo delivery, the target LNP size is typically between 80-100 nm with a PDI below 0.2.[2]

B. Encapsulation Efficiency (EE) Determination:

-

The encapsulation efficiency is determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.

-

Prepare two sets of samples from the purified LNP dispersion.

-

In the first set, measure the fluorescence of the intact LNPs. This represents the unencapsulated nucleic acid.

-

In the second set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. Measure the total fluorescence.

-

The encapsulation efficiency is calculated using the following formula: EE (%) = (Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence * 100

-

High encapsulation efficiencies (>90%) are desirable.[8]

Data Presentation

The following tables provide representative data for the synthesis of LNP Lipid-8 nanoparticles. These values should be considered as a starting point, and optimization may be required for specific applications.

Table 1: LNP Lipid-8 Formulation Composition

| Component | Molar Ratio (%) |

| Lipid-8 | 50.0 |

| DSPC | 10.0 |

| Cholesterol | 38.5 |